N-Boc-L-Serine Allyl Ester N-Boc-L-Serine Allyl Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC20488181
InChI: InChI=1S/C11H19NO5/c1-5-6-16-9(14)8(7-13)12-10(15)17-11(2,3)4/h5,8,13H,1,6-7H2,2-4H3,(H,12,15)
SMILES:
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol

N-Boc-L-Serine Allyl Ester

CAS No.:

Cat. No.: VC20488181

Molecular Formula: C11H19NO5

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-L-Serine Allyl Ester -

Specification

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
IUPAC Name prop-2-enyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C11H19NO5/c1-5-6-16-9(14)8(7-13)12-10(15)17-11(2,3)4/h5,8,13H,1,6-7H2,2-4H3,(H,12,15)
Standard InChI Key UXCJZSOZYIDKFL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CO)C(=O)OCC=C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

N-Boc-L-Serine Allyl Ester, systematically named prop-2-enyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, exhibits a stereochemically defined structure critical for its reactivity. The Boc group protects the α-amino group, while the allyl ester masks the β-hydroxyl moiety, permitting orthogonal deprotection. The compound’s InChI key (UXCJZSOZYIDKFL-UHFFFAOYSA-N) confirms its unique stereochemical identity.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number143966-57-8, 150438-78-1
Molecular FormulaC₁₁H₁₉NO₅
Molecular Weight245.27 g/mol
IUPAC Nameprop-2-enyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
SolubilitySoluble in DMF, DCM, THF
StabilityHydrolyzes under strong acid/base conditions

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analyses reveal distinct signals for the allyl (δ 5.8–6.0 ppm, CH₂=CH₂) and Boc groups (δ 1.4 ppm, C(CH₃)₃). Mass spectrometry (MS) confirms the molecular ion peak at m/z 245.27, consistent with the molecular formula .

Synthesis Methodologies

Amidation of N-Boc-Protected Amines

A prevalent synthesis route involves reacting N-Boc-L-serine with allyl bromide in the presence of a mild base like potassium carbonate (K₂CO₃). This method avoids side reactions associated with stronger bases (e.g., NaOH), achieving yields >90% .

Reaction Scheme:
N-Boc-L-serine+Allyl bromideK2CO3,DMFN-Boc-L-Serine Allyl Ester\text{N-Boc-L-serine} + \text{Allyl bromide} \xrightarrow{K_2CO_3, \text{DMF}} \text{N-Boc-L-Serine Allyl Ester}

Isocyanate-Mediated Pathways

Alternative approaches employ in situ-generated isocyanates, where 2-chloropyridine and trifluoromethanesulfonyl anhydride activate carboxyl groups. Grignard reagents subsequently introduce the allyl moiety, though this method requires stringent moisture control.

Table 2: Comparative Synthesis Conditions

MethodReagentsYield (%)Purity (%)
Allylation with K₂CO₃Allyl bromide, K₂CO₃, DMF9299
Isocyanate Intermediate2-Cl-pyridine, Tf₂O, Grignard8595

Applications in Peptide Synthesis

Orthogonal Protection Strategy

The Boc group is selectively removed via trifluoroacetic acid (TFA), while the allyl ester is cleaved under palladium-catalyzed conditions. This orthogonality enables sequential deprotection, critical for solid-phase peptide synthesis (SPPS) .

β-Elimination Reactions

In stereoselective synthesis, N-Boc-L-Serine Allyl Ester undergoes β-elimination with reagents like (Boc)₂O and tetramethylguanidine (TMG), yielding α,β-dehydroamino acid residues. This reaction forms Z-configuration dehydropeptides, as confirmed by X-ray crystallography .

Mechanistic Insight:
N-Boc-Ser-OAll(Boc)2O,TMGDehydropeptide (Z-configuration)\text{N-Boc-Ser-OAll} \xrightarrow{(Boc)_2O, TMG} \text{Dehydropeptide (Z-configuration)}

Chemical Reactivity and Derivative Formation

Acylation and Alkylation

The hydroxyl group, transiently unprotected, participates in acylation (e.g., acetic anhydride) or alkylation (e.g., methyl iodide) reactions. These derivatives are intermediates in non-natural amino acid synthesis .

Cross-Coupling Reactions

Palladium-mediated allyl transfer reactions enable conjugation with aromatic or heterocyclic moieties, expanding utility in bioorthogonal chemistry.

Recent Advances and Future Perspectives

Biomaterial Innovation

Poly(N-acyl-L-serine ester) analogs, derived from N-Boc-L-Serine Allyl Ester, exhibit tunable biodegradability and mechanical properties, positioning them as candidates for tissue engineering scaffolds .

Catalytic Asymmetric Synthesis

Emerging methodologies leverage chiral catalysts to synthesize non-proteinogenic serine derivatives, enhancing drug discovery pipelines .

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